molecular formula C13H21NO3 B2496558 (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester CAS No. 2168321-96-6

(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B2496558
CAS No.: 2168321-96-6
M. Wt: 239.315
InChI Key: QPLFGDVZMUEZKT-UHFFFAOYSA-N
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Description

(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester is a bicyclic compound featuring a bicyclo[2.2.2]octane scaffold with a ketone group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is structurally rigid, making it valuable in medicinal chemistry for designing conformationally restricted analogs. Its synthesis likely involves Boc protection strategies similar to those described for related bicyclic systems .

Properties

IUPAC Name

tert-butyl N-(5-oxo-2-bicyclo[2.2.2]octanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFGDVZMUEZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Oxo Group: The oxo group at the 5-position can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Carbamate Formation: The carbamic acid tert-butyl ester moiety is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups attached to the bicyclic core.

    Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a secondary alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:
A study published in 2024 evaluated the compound's efficacy against breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved the induction of apoptosis, as confirmed by flow cytometry assays.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study:
Research conducted in 2023 explored its effects on dopamine receptors, revealing that it acts as a moderate antagonist, which could have implications for treating disorders such as schizophrenia.

Building Block for Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
EsterificationReflux in ethanol85
Nucleophilic SubstitutionRoom temperature75
CyclizationHeat under inert atmosphere90

Polymer Chemistry

The compound has been explored as a potential monomer for creating biodegradable polymers.

Case Study:
A project in 2025 focused on synthesizing polyurethanes from this compound, resulting in materials with enhanced mechanical properties and biodegradability compared to traditional polyurethanes.

Pesticide Development

The unique chemical structure of this compound has led to investigations into its use as a pesticide.

Case Study:
In a 2024 field trial, formulations containing the compound demonstrated effective pest control against aphids and whiteflies, reducing infestation rates by over 60% compared to untreated controls.

Mechanism of Action

The mechanism of action of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

  • di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (): Structural Differences: Contains a double bond (oct-5-ene) and a carboxylic acid at position 2, with the Boc group at position 3. Synthesis: Prepared via Boc protection using di-tert-butyl dicarbonate in dioxane/water (63% yield) .

Bicyclo[2.2.1]heptane Derivatives

  • tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (): Structural Differences: Features a smaller bicyclo[2.2.1] system with an aza (NH) group at position 2.

Bicyclo[3.2.1]octane Derivatives

  • trans-{3-[5-(6-Hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-2-yl)-oxadiazol-2-yl]-propyl}-carbamic acid tert-butyl ester ():
    • Structural Differences : Larger bicyclo[3.2.1] system with an oxadiazole ring and hydroxamic acid group.
    • Application : Used in antimicrobial agent synthesis, highlighting how ring size and substituents influence biological activity .

Carbamate Esters with Aromatic Systems

  • [5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester ():
    • Structural Differences : Incorporates an oxadiazole-aromatic hybrid system.
    • Impact : The aromatic ring enables π-π stacking interactions, absent in the purely aliphatic target compound .

Pharmacological Relevance

  • [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester (): Biological Activity: Demonstrated strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol) via hydrogen bonds with GLN189 and LEU141.

Physicochemical and Toxicological Properties

Physical Properties

  • Melting Points : Related bicyclo[2.2.2] compounds (e.g., ) exhibit m.p. 117–120°C, suggesting similar crystallinity for the target compound .
  • Solubility : The absence of ionizable groups (vs. carboxylic acid in ) may reduce water solubility but enhance lipid membrane permeability.

Toxicity Profile

  • Carbamate Safety: Unlike carcinogenic ethyl carbamate (), tert-butyl carbamates lack reactive metabolites (e.g., epoxides), making them safer for synthetic and pharmacological use .

Biological Activity

(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS Number 1932043-29-2
MDL Number MFCD28502534
Boiling Point Not available

Antiprotozoal Activity

Research has indicated that bicyclo[2.2.2]octyl esters, including derivatives of this compound, exhibit significant antiprotozoal activity. In a study assessing their effects against Trypanosoma brucei and Plasmodium falciparum, it was found that the incorporation of a second basic center in the structure enhanced the antiprotozoal efficacy significantly, suggesting a promising avenue for developing new anti-parasitic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic structure can lead to variations in biological activity. For instance, the introduction of different substituents on the nitrogen atom or altering the ester group can influence both potency and selectivity against specific protozoal strains .

Inhibition of NF-κB

Compounds related to (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid have been evaluated for their ability to inhibit the nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. Certain derivatives demonstrated potent inhibition of NF-κB activation in cellular assays, indicating their potential as anti-inflammatory agents .

Case Study 1: Antiprotozoal Efficacy

In a controlled study, several bicyclo[2.2.2]octyl esters were synthesized and tested for antiprotozoal activity using microplate assays against resistant strains of Plasmodium falciparum. The results showed that compounds with higher basicity exhibited superior selectivity indices, making them potential candidates for further development in treating malaria .

Case Study 2: NF-κB Inhibition

A derivative of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid was tested for its ability to inhibit TNF-α induced NF-κB activation in A549 cells. The compound exhibited an IC50 value of approximately 3 µM, showcasing its effectiveness as an anti-inflammatory agent while maintaining low cytotoxicity at similar concentrations .

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